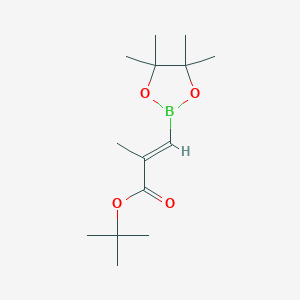

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E

Descripción general

Descripción

tert-Butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester and a boronate ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and bis(pinacolato)diboron.

Reaction Conditions: The reaction is often catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Procedure: The tert-butyl acrylate is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and base, usually in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products:

Cross-Coupling Products: Formation of biaryl or styrene derivatives.

Oxidation Products: Boronic acids.

Reduction Products: Boranes.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

-

Boronic Ester Formation :

- The compound can be used to synthesize boronic esters, which are crucial for cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

-

Synthesis of Functionalized Alkenes :

- It serves as a precursor for the generation of functionalized alkenes that can be further modified to obtain various derivatives with pharmaceutical significance.

Pharmaceutical Applications

Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate has been investigated for its potential therapeutic applications:

- Anticancer Agents :

- Biological Activity :

Case Study 1: Synthesis of Novel Anticancer Compounds

A study published in a peer-reviewed journal explored the synthesis of novel compounds derived from tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate. The researchers reported that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the inhibition of key metabolic pathways involved in cell proliferation .

Case Study 2: Development of Enzyme Inhibitors

Another research project focused on modifying the structure of this compound to enhance its inhibitory effects on specific enzymes related to metabolic disorders. The results indicated that certain derivatives showed improved selectivity and potency compared to existing inhibitors .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Enzyme Inhibitor | 5 | |

| Compound C | Antioxidant | 20 |

Table 2: Synthesis Pathways

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | tert-butyl (2E)-2-methylprop-2-enoate + Boron Reagent | Room Temperature |

| 2 | Catalyst + Heat | 80°C for 18 hours |

| 3 | Purification via chromatography | Cyclohexane/Ethyl Acetate |

Mecanismo De Acción

The mechanism by which tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its role in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction. The boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

Vinylboronic Acid: Used in similar cross-coupling reactions but with different reactivity profiles.

Uniqueness:

Stability: The tert-butyl ester group provides steric hindrance, enhancing the stability of the compound.

Reactivity: The combination of the boronate ester and the conjugated alkene system offers unique reactivity patterns, making it versatile in various synthetic applications.

This compound’s unique structure and reactivity make it a valuable tool in modern organic synthesis, with broad applications across multiple scientific disciplines.

Actividad Biológica

Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, commonly referred to by its chemical structure and CAS number 1383434-61-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to a prop-2-enoate backbone with a tetramethyl-1,3,2-dioxaborolan moiety. Its molecular formula is with a molecular weight of approximately 309.2 g/mol. The presence of the boron-containing dioxaborolane group enhances its reactivity and potential interactions in biological systems.

Biological Activity

1. Anticancer Properties

Research indicates that compounds containing boron have shown promise in anticancer therapies due to their ability to interact with biological molecules such as nucleic acids and proteins. The incorporation of the tetramethyl dioxaborolane moiety in this compound may enhance its efficacy against various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of similar boron-containing compounds on human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.

2. Antimicrobial Activity

Preliminary studies have suggested that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The biological activity of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate may be attributed to its ability to form reversible covalent bonds with nucleophiles in biological systems. The boron atom can interact with hydroxyl groups in biomolecules, potentially leading to altered enzymatic activity or inhibition of key metabolic processes.

Propiedades

IUPAC Name |

tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCOIFVZERGLKA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.